The Role of 1-Methylxanthine-¹³C₄,¹⁵N₃ in Advanced Research: A Technical Guide
The Role of 1-Methylxanthine-¹³C₄,¹⁵N₃ in Advanced Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Methylxanthine-¹³C₄,¹⁵N₃ is a stable isotope-labeled derivative of 1-methylxanthine (B19228), a key metabolite in the human metabolism of methylxanthine compounds such as caffeine (B1668208) and theophylline. The incorporation of four Carbon-13 (¹³C) and three Nitrogen-15 (¹⁵N) isotopes creates a molecule that is chemically identical to its unlabeled counterpart but possesses a distinct, heavier mass. This property makes it an invaluable tool in modern bioanalytical and metabolic research, enabling precise quantification and tracing of metabolic pathways. This technical guide provides an in-depth overview of the applications of 1-Methylxanthine-¹³C₄,¹⁵N₃, complete with experimental methodologies and data interpretation.
Core Applications in Research
The primary applications of 1-Methylxanthine-¹³C₄,¹⁵N₃ in a research setting are twofold:
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Internal Standard for Quantitative Analysis: In analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the precise quantification of endogenous compounds in complex biological matrices (e.g., plasma, urine) is challenging due to variations in sample preparation and instrument response. 1-Methylxanthine-¹³C₄,¹⁵N₃ serves as an ideal internal standard for the measurement of unlabeled 1-methylxanthine.[1] By adding a known amount of the labeled compound to a biological sample, any loss or variability during extraction, derivatization, or analysis affects both the analyte and the internal standard equally. The ratio of the analyte's signal to the internal standard's signal allows for highly accurate and precise quantification.
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Metabolic Tracer: As a stable isotope-labeled compound, 1-Methylxanthine-¹³C₄,¹⁵N₃ can be used as a tracer to investigate metabolic pathways in vivo and in vitro.[1] When introduced into a biological system, the labeled 1-methylxanthine and its downstream metabolites can be tracked and distinguished from their unlabeled endogenous counterparts by mass spectrometry. This allows researchers to elucidate metabolic routes, determine the rate of metabolic conversion (flux), and understand how various factors, such as disease states or drug interactions, affect specific metabolic pathways.
Data Presentation: Urinary Concentrations of 1-Methylxanthine
The following table presents urinary concentrations of 1-methylxanthine and related metabolites from a large-scale human study. This data, while not generated using 1-Methylxanthine-¹³C₄,¹⁵N₃ as an internal standard in this specific publication, is representative of the quantitative data obtained from LC-MS/MS methods where such standards are critical for accuracy. The concentrations are presented as geometric means and medians for the US population.
Table 1: Urinary Concentrations of Caffeine and Select Metabolites in the U.S. Population (NHANES 2009–2010) [2]
| Analyte | Geometric Mean (95% CI) (μmol/L) | Median (95% CI) (μmol/L) |
| 1-Methylxanthine (1X) | 27.0 (24.4–29.9) | 27.8 (24.1–31.2) |
| 1-Methyluric acid (1U) | 54.1 (48.7–60.0) | 58.6 (48.6–67.2) |
| Caffeine (1,3,7-trimethylxanthine) | 3.32 (2.91–3.78) | 3.31 (2.73–4.10) |
| Paraxanthine (1,7-dimethylxanthine) | 16.9 (15.1–18.9) | 17.5 (15.1–20.0) |
| Theophylline (1,3-dimethylxanthine) | 1.70 (1.56–1.85) | 1.70 (1.51–1.94) |
| Theobromine (3,7-dimethylxanthine) | 13.9 (12.5–15.4) | 14.0 (12.0–16.1) |
Experimental Protocols
Protocol 1: Quantification of 1-Methylxanthine in Human Urine using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
This protocol provides a detailed methodology for the quantitative analysis of 1-methylxanthine in urine, a common application for 1-Methylxanthine-¹³C₄,¹⁵N₃.
1. Materials and Reagents:
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Human urine samples
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1-Methylxanthine analytical standard
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1-Methylxanthine-¹³C₄,¹⁵N₃ (as internal standard)
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Methanol (B129727) (HPLC grade)
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Acetonitrile (HPLC grade)
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Formic acid (LC-MS grade)
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Deionized water (18.2 MΩ·cm)
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Solid-phase extraction (SPE) cartridges (e.g., C18)
2. Sample Preparation (Solid-Phase Extraction):
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Thaw frozen urine samples and vortex to ensure homogeneity.
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To a 100 µL aliquot of urine, add a known concentration of 1-Methylxanthine-¹³C₄,¹⁵N₃ internal standard solution.
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Dilute the sample with 1 mL of 0.1% formic acid in deionized water.
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Condition an SPE cartridge by washing with 1 mL of methanol followed by 1 mL of deionized water.
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Load the diluted urine sample onto the conditioned SPE cartridge.
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Wash the cartridge with 1 mL of deionized water to remove interfering substances.
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Elute the analytes with 1 mL of methanol.
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Evaporate the eluate to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
3. LC-MS/MS Analysis:
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Liquid Chromatography (LC):
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Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
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Mobile Phase A: 0.1% formic acid in water.
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Mobile Phase B: 0.1% formic acid in acetonitrile.
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Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analytes, followed by a wash and re-equilibration step.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5 µL.
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Mass Spectrometry (MS/MS):
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Ionization Mode: Electrospray Ionization (ESI), positive mode.
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Detection: Multiple Reaction Monitoring (MRM).
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MRM Transitions:
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Unlabeled 1-Methylxanthine: Monitor the transition from the precursor ion (protonated molecule [M+H]⁺) to a specific product ion.
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1-Methylxanthine-¹³C₄,¹⁵N₃: Monitor the transition from its heavier precursor ion to a corresponding product ion. The specific m/z values will depend on the instrument and optimization.
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4. Data Analysis and Quantification:
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Integrate the peak areas for both the unlabeled 1-methylxanthine and the labeled internal standard.
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Calculate the ratio of the analyte peak area to the internal standard peak area.
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Generate a calibration curve using a series of known concentrations of the 1-methylxanthine analytical standard spiked with the same amount of internal standard.
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Determine the concentration of 1-methylxanthine in the unknown samples by interpolating their peak area ratios on the calibration curve.
Mandatory Visualizations
Metabolic Pathway of Caffeine
The following diagram illustrates the primary metabolic pathway of caffeine in humans, leading to the formation of 1-methylxanthine. This pathway is predominantly carried out by the cytochrome P450 enzyme system in the liver, particularly CYP1A2.
References
- 1. Determination of urine caffeine and its metabolites by use of high-performance liquid chromatography-tandem mass spectrometry: estimating dietary caffeine exposure and metabolic phenotyping in population studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urine excretion of caffeine and select caffeine metabolites is common in the US population and associated with caffeine intake - PMC [pmc.ncbi.nlm.nih.gov]
